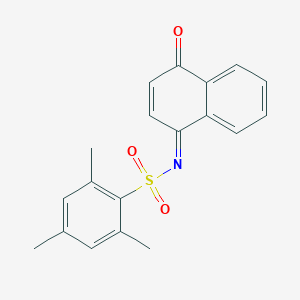
2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as TONB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TONB is a sulfonamide derivative that has shown promising results in various studies, including its use as an anti-inflammatory and anti-cancer agent.
作用機序
The mechanism of action of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood. However, it is believed that 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide exerts its anti-inflammatory and anti-cancer effects through the inhibition of specific signaling pathways, such as the NF-κB pathway. 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have antioxidant effects and to inhibit the growth of bacteria. 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to have a low toxicity profile in vitro.
実験室実験の利点と制限
One of the advantages of using 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds. However, 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood, which can make it challenging to interpret results.
将来の方向性
There are several potential future directions for research on 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of interest is the development of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Another area of interest is the development of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a therapeutic agent for cancer, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide and to identify potential side effects.
合成法
The synthesis of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction between 2,4,6-trimethylaniline and 4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent and is followed by purification through recrystallization.
科学的研究の応用
2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied extensively for its potential as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to induce apoptosis in cancer cells, including breast cancer and colon cancer cells.
特性
分子式 |
C19H17NO3S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
(NE)-2,4,6-trimethyl-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C19H17NO3S/c1-12-10-13(2)19(14(3)11-12)24(22,23)20-17-8-9-18(21)16-7-5-4-6-15(16)17/h4-11H,1-3H3/b20-17+ |
InChIキー |
UPFQFDIDONUUJZ-LVZFUZTISA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C/2\C=CC(=O)C3=CC=CC=C23)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)

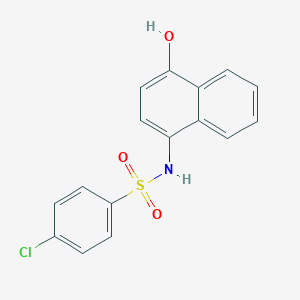
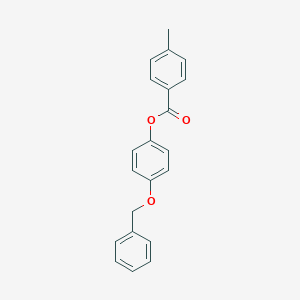

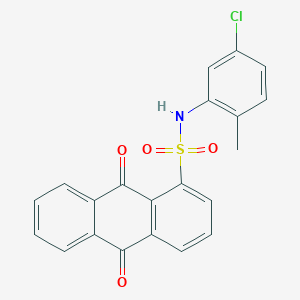
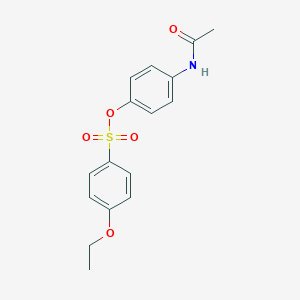
![8-Quinolinyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B281657.png)
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)
![1-ethyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281660.png)


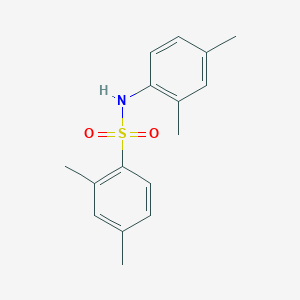
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)